REACTION_SMILES
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[CH3:41][c:42]1[cH:43][cH:44][cH:45][cH:46][cH:47]1.[Cl:12][c:13]1[c:14]([C:15]#[N:16])[cH:17][c:18]([CH2:23][CH2:24][OH:25])[c:19]([CH2:21][OH:22])[cH:20]1.[Cl:26][c:27]1[c:28]([CH2:29][CH2:30][OH:31])[c:32]([CH2:33][OH:34])[cH:35][cH:36][c:37]1[C:38]#[N:39].[OH2:40].[c:1]1([CH3:2])[cH:3][cH:4][c:5]([S:6]([OH:7])(=[O:8])=[O:9])[cH:10][cH:11]1>>[Cl:12][c:13]1[c:14]([C:15]#[N:16])[cH:17][c:18]2[c:19]([cH:20]1)[CH2:21][O:25][CH2:24][CH2:23]2
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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N#Cc1cc(CCO)c(CO)cc1Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
N#Cc1cc(CCO)c(CO)cc1Cl
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Name
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N#Cc1ccc(CO)c(CCO)c1Cl
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ccc(CO)c(CCO)c1Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
Cc1ccc(S(=O)(=O)O)cc1
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Name
|
|
Type
|
product
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Smiles
|
N#Cc1cc2c(cc1Cl)COCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |